Product packaging for Acridophosphine(Cat. No.:CAS No. 398-14-1)

Acridophosphine

Cat. No.: B14752722
CAS No.: 398-14-1
M. Wt: 196.18 g/mol
InChI Key: JMEUMYQNFUOXNM-UHFFFAOYSA-N
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Description

Acridophosphine (CAS 398-14-1), with the molecular formula C13H9P and an IUPAC name of 9-phosphaanthracene, is an organophosphorus compound where a phosphorus atom replaces the central nitrogen in an acridine scaffold, resulting in a molecular weight of 196.19 g/mol . This structural modification makes this compound a highly valuable building block in materials science, particularly for developing advanced organic electron acceptors . Its core research value lies in its application in organic electronics; studies show that dicyanomethylene-bridged this compound derivatives function as strong two-electron acceptors and are promising candidates for designing n-type organic semiconductors . Replacing nitrogen with phosphorus in the acridine scaffold significantly tunes the electronic properties, leading to features such as reversible electrochemical reductions, intramolecular charge transfer, and a large Stokes shift, which are critical for optoelectronic device performance . Furthermore, recent synthetic methodologies highlight the broader utility of incorporating phosphorus into π-expanded polycyclic aromatic hydrocarbons (PAHs) to create phosphonium salts with diverse photophysical properties, ranging from non-fluorescent dyes to blue-emitting materials . As a reagent, this compound is a key precursor for synthesizing such cyclic phosphonium salts, which have been shown to localize in the mitochondria of living cells, indicating potential in bio-imaging applications . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9P B14752722 Acridophosphine CAS No. 398-14-1

Properties

CAS No.

398-14-1

Molecular Formula

C13H9P

Molecular Weight

196.18 g/mol

IUPAC Name

acridophosphine

InChI

InChI=1S/C13H9P/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H

InChI Key

JMEUMYQNFUOXNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=P2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Acridophosphine can be synthesized through several methods. One common approach involves the reaction of acridine with phosphorus trichloride (PCl₃) in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling phosphorus compounds .

Chemical Reactions Analysis

Types of Reactions: Acridophosphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Various halogenating agents and nucleophiles

Major Products:

    Oxidation: this compound oxide

    Reduction: Reduced this compound derivatives

    Substitution: Substituted this compound compounds

Mechanism of Action

The mechanism of action of acridophosphine involves its interaction with molecular targets through its phosphorus atom. This interaction can lead to the formation of coordination complexes with metals, which can then participate in catalytic cycles. Additionally, the electronic properties of this compound allow it to act as a fluorescent probe, where it can absorb and emit light at specific wavelengths .

Comparison with Similar Compounds

Comparison with Similar Compounds

Heteroatom Substitution: Acridophosphine vs. Acridine and Acridarsine

The substitution of the phosphorus atom with nitrogen (acridine) or arsenic (acridarsine) significantly alters electronic and structural properties:

Property This compound Acridine Acridarsine Reference
Reduction Potential (V) –1.25 to –1.45 (vs. SCE) –1.60 to –1.80 (vs. SCE) –1.10 to –1.30 (vs. SCE)
Band Gap (eV) 2.8–3.0 3.2–3.4 2.6–2.8
Crystallographic Data Planar scaffold, P–C bond: 1.81 Å Non-planar distortion Larger bond lengths (As–C: 1.93 Å)
Synthetic Yield 15–28% (unoptimized) >70% 20–35%
  • Electrochemical Behavior : The phosphorus atom in this compound lowers the LUMO energy compared to acridine, enhancing electron-accepting capacity. Acridarsine’s arsenic atom further reduces the band gap but introduces greater synthetic complexity .
  • Spectroscopic Properties : this compound’s UV/Vis absorption maxima (~450 nm) are red-shifted relative to acridine (~420 nm) due to enhanced π-conjugation and electron-deficient character .

Comparison with Other Electron-Deficient Scaffolds

This compound derivatives outperform traditional acceptors like benzimidazole or fluorene-based systems in triplet energy (ET) management and electron transport:

Scaffold ET (eV) Redox Reversibility Application Reference
This compound Oxide 2.9–3.1 High OLED hosts, deep-blue emitters
Benzimidazole-Fluorene 2.7–2.9 Moderate Phosphorescent sensors
Dicyanoquinonedimine 3.0–3.2 Low Organic photovoltaics
  • Stability : this compound’s radical anion intermediates exhibit superior stability in air compared to nitrogen analogs, attributed to the phosphorus atom’s polarizability and reduced electron-electron repulsion .

Computational Insights

DFT studies (ωB97XD/def2-SVP level) reveal that this compound’s absorption spectra align closely with experimental data (RMSD < 0.1 eV), unlike acridine derivatives, which require larger basis sets for comparable accuracy . MLatom’s ML-NEA method further refines cross-section predictions using 200–1M training points, achieving convergence at 300 k points (error < 2% vs. experiment) .

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